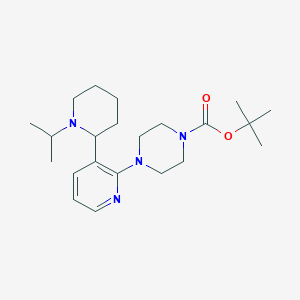
3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a furan ring, a phenyl group, and a pyrazole ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid with hydrazine to form the corresponding hydrazone, which is then cyclized with phenylhydrazine under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under appropriate conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The furan and pyrazole rings can interact with active sites of proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxylic acid group.
1-Phenyl-1H-pyrazole-4-carboxylic acid: A compound with a pyrazole ring and a phenyl group, but without the furan ring.
Uniqueness
3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of the furan, phenyl, and pyrazole rings in a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C14H10N2O3 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c17-14(18)11-9-16(10-5-2-1-3-6-10)15-13(11)12-7-4-8-19-12/h1-9H,(H,17,18) |
Clave InChI |
ULAQZOBRRQGDEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


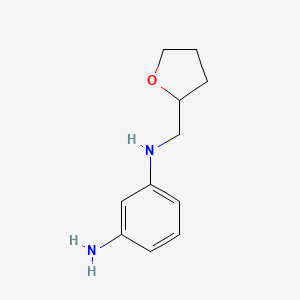

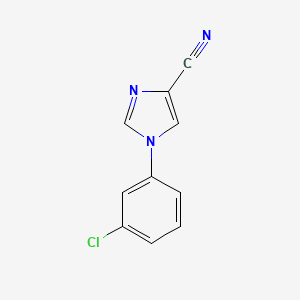
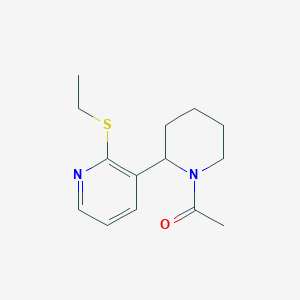



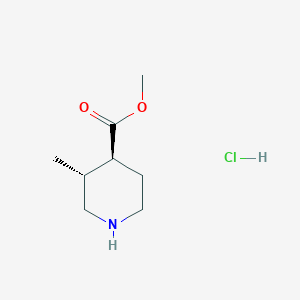

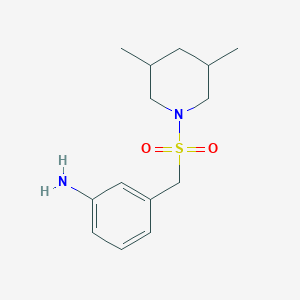
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)
